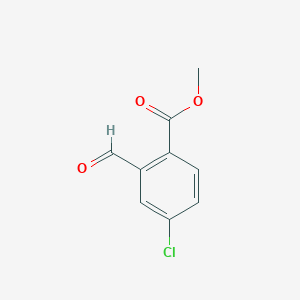
Methyl 4-chloro-2-formylbenzoate
Overview
Description
“Methyl 4-chloro-2-formylbenzoate” is a chemical compound with the CAS Number: 1001336-16-8 . Its molecular weight is 198.61 and its molecular formula is C9H7ClO3 .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-2-formylbenzoate” is 1S/C9H7ClO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 . The molecular structure of this compound includes a methyl group (CH3), a chloro group (Cl), and a formyl group (HCO), attached to a benzoate structure .
Physical And Chemical Properties Analysis
“Methyl 4-chloro-2-formylbenzoate” is a solid at room temperature . Its exact density, boiling point, and melting point are not specified . The compound has a molecular weight of 198.60300 .
Scientific Research Applications
Pharmaceutical Synthesis
Methyl 4-chloro-2-formylbenzoate: is a significant precursor in the synthesis of bioactive molecules with a variety of pharmacological activities. It serves as a starting material for compounds exhibiting antifungal , antihypertensive , anticancer , antiulcer , antipsychotic , and antiviral properties . Its ester and formyl functional groups make it a versatile substrate for medical product preparation.
Organic Synthesis
This compound is widely reported as a starting material for the synthesis of various derivatives that interact with different receptors, aiding in the discovery of new potential drug candidates. It is essential for multistep reactions such as Ugi-reaction and tetrazole photoclick reaction , which are pivotal in organic synthesis .
Safety and Hazards
Mechanism of Action
- The primary target of Methyl 4-chloro-2-formylbenzoate is not well-documented in the literature. However, it is essential to recognize that this compound is a bioactive precursor in organic synthesis, suggesting its potential interactions with various cellular components .
Target of Action
Its interactions with cellular components and environmental influences require rigorous investigation . 🌱🔬
properties
IUPAC Name |
methyl 4-chloro-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBBGDXVOZYMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001336-16-8 | |
| Record name | methyl 4-chloro-2-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)

![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)
![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)

![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)
